4-Hydroxy-beta-ionone
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(E)-4-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H20O2/c1-9(14)5-6-11-10(2)12(15)7-8-13(11,3)4/h5-6,12,15H,7-8H2,1-4H3/b6-5+ |
InChI Key |
LICNQDPDQQOXCU-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=O)C |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=O)C |
Origin of Product |
United States |
Natural Occurrence and Distribution of 4 Hydroxy Beta Ionone
Presence in Terrestrial Flora
Detailed phytochemical analyses have confirmed the presence of 4-Hydroxy-beta-ionone in several plant species.
Cydonia oblonga (Quince): Research on the aromatic compounds of quince fruit has led to the identification of this compound. It is considered one of the C13-norisoprenoid compounds that contribute to the characteristic aroma of the fruit.
Eupatorium cannabinum (Hemp-agrimony): The volatile organic compound profile of Eupatorium cannabinum has been found to contain beta-ionone (B89335), a direct precursor to this compound nih.gov. The presence of beta-ionone suggests the potential for its hydroxylation to this compound within the plant's metabolic pathways.
Dryopteris species (Wood Ferns): Studies on the volatile organic compounds of various Dryopteris species have identified a range of isoprenoid derivatives. While specific mention of this compound is not consistently prominent, the family of compounds to which it belongs is a notable component of their chemical makeup.
Table 1: Presence of this compound and its Precursor in Selected Plant Species
| Plant Species | Compound Identified |
| Cydonia oblonga | This compound |
| Eupatorium cannabinum | beta-Ionone (precursor) nih.gov |
| Dryopteris species | Isoprenoid derivatives |
Volatile organic compounds (VOCs) in plants are crucial for a variety of ecological interactions, including attracting pollinators, deterring herbivores, and defending against pathogens. Ionones and their derivatives, including this compound, are significant contributors to the aromatic profiles of many flowers and fruits researchgate.net. The floral and woody scents associated with these compounds can play a direct role in plant-insect interactions researchgate.net. Furthermore, the release of beta-ionone has been shown to prime defense responses in neighboring plants, indicating a role in plant-plant communication and immunity nih.gov. As a derivative, this compound is part of this complex chemical signaling system.
Endogenous Formation in Microbial and Mammalian Systems (as a Metabolite of Precursors)
This compound is not only found in plants but is also formed endogenously in microbial and mammalian systems through the metabolic conversion of precursor compounds, primarily beta-ionone. This process is typically a hydroxylation reaction.
The biosynthesis of beta-ionone itself is a well-established pathway involving the enzymatic cleavage of beta-carotene (B85742) by carotenoid cleavage dioxygenases (CCDs) nih.govresearchgate.net. This process is prevalent in plants, fungi, and bacteria nih.govfrontiersin.org.
Several microbial species have demonstrated the ability to biotransform beta-ionone into its hydroxylated derivatives. This microbial hydroxylation is an area of active research for the potential production of these compounds.
Fungi: The fungus Aspergillus niger has been identified as capable of converting beta-ionone into this compound tandfonline.com.
Bacteria: Various strains of Streptomyces have been screened for their ability to hydroxylate ionones. While some strains show a preference for other positions, the potential for hydroxylation at the 4-position exists within this genus nih.gov.
Table 2: Microbial Biotransformation of beta-Ionone to this compound
| Microbial Species | Transformation Product |
| Aspergillus niger | This compound tandfonline.com |
| Streptomyces species | Hydroxylated ionones nih.gov |
In mammalian systems, ingested beta-ionone undergoes metabolic processes, leading to the formation of various metabolites. Studies in rabbits have shown that oral administration of beta-ionone results in the excretion of several hydroxylated and oxidized derivatives in the urine nih.gov. Among the identified metabolites are compounds that have undergone hydroxylation, indicating a metabolic pathway for the formation of hydroxylated ionones, including the potential for this compound, from its precursor.
Biosynthesis and Enzymatic Pathways of 4 Hydroxy Beta Ionone
Carotenoid Precursor Conversion Mechanisms
The initial step in the biosynthesis of 4-hydroxy-beta-ionone is the enzymatic cleavage of carotenoid precursors. This process is mediated by a specific class of enzymes that target and break down the larger C40 carotenoid molecules into smaller, functional apocarotenoids.
Cleavage of Beta-Carotene (B85742) and Related Xanthophylls
Beta-carotene and its hydroxylated derivatives, known as xanthophylls, serve as the primary substrates for the production of beta-ionone (B89335), the direct precursor to this compound. nih.gov The specific oxidative cleavage of the 9,10 and 9',10' double bonds of beta-carotene yields beta-ionone. nih.gov This reaction is a fundamental step in the biosynthesis of many C13-norisoprenoids, which are significant contributors to the aroma of flowers and fruits. oup.comfrontiersin.org Similarly, the cleavage of xanthophylls like zeaxanthin (B1683548) can also lead to the formation of hydroxylated ionones. For instance, the symmetrical cleavage of zeaxanthin at the 9,10 (9',10') positions results in the formation of 3-hydroxy-beta-ionone. kent.ac.uk
Regioselective and Stereoselective Hydroxylation of Beta-Ionone
Following the formation of beta-ionone, the subsequent and final step in the synthesis of this compound is the hydroxylation of the beta-ionone molecule. This reaction is catalyzed by another class of enzymes, which introduce a hydroxyl group at a specific position on the ionone (B8125255) ring.
Cytochrome P450 Monooxygenase Systems in Hydroxylation
Cytochrome P450 monooxygenases (CYPs or P450s) are a large and diverse group of heme-containing enzymes that are crucial for the metabolism of a wide variety of compounds. They are known to catalyze the hydroxylation of various substrates, including terpenoids like beta-ionone. nih.gov
Research has focused on engineering recombinant P450 enzymes to achieve highly specific and efficient hydroxylation of beta-ionone. These enzymes can be modified to exhibit high regioselectivity, meaning they preferentially add the hydroxyl group to a specific carbon atom.
P450 BM-3 from Bacillus megaterium is a well-studied P450 enzyme that has been engineered to improve its activity towards beta-ionone. nih.gov The wild-type enzyme has low activity, but mutations, such as the F87V substitution, have been shown to dramatically increase its beta-ionone hydroxylation activity. nih.govresearchgate.net Engineered P450 BM-3 variants have been developed that can regioselectively convert beta-ionone into this compound. nih.gov Some mutants, like the triple mutant R47L/Y51F/F87V, have shown the ability to produce (R)-4-hydroxy-beta-ionone with moderate enantioselectivity. nih.gov
CYP101C1 from Novosphingobium aromaticivorans is another P450 enzyme that has been shown to oxidize beta-ionone, predominantly to this compound. nih.gov
The use of these recombinant enzymes in whole-cell biotransformation systems offers a promising approach for the production of specific isomers of this compound. nih.govresearchgate.net
Fungal Unspecific Peroxygenases (UPOs) in Oxyfunctionalization
Microbial Biotransformation of Beta-Ionone
Whole-cell biotransformation using fungi and bacteria offers an alternative to using isolated enzymes for producing this compound. This approach can be advantageous as it avoids the need for enzyme purification.
Various fungal strains are capable of hydroxylating beta-ionone. Aspergillus niger is a well-documented fungus for this purpose. researchgate.netdss.go.thsci-hub.se The biotransformation of beta-ionone by Aspergillus niger JTS 191 yields a variety of products, including (R)-4-hydroxy-beta-ionone and (S)-2-hydroxy-beta-ionone. sci-hub.se In a study using Aspergillus niger NRRL 326, the biotransformation of beta-ionone resulted in a product mixture where this compound was the most abundant compound, accounting for 48.33% of the products, followed by 2-hydroxy-beta-ionone at 22.40%. researchgate.net Other fungi, such as Gongronella butleri, have been noted for their ability to perform regioselective hydroxylations on terpenes, though specific data on beta-ionone transformation is less detailed. tib.eu
Bacterial strains have also been screened for their ability to convert beta-ionone. In an extensive screening of 215 Streptomyces strains, the primary goal was to find strains that could produce 3-hydroxy derivatives. nih.govresearchgate.net The results showed that none of the strains produced the desired 3-hydroxy-beta-ionone. nih.govresearchgate.net However, 15 of the screened strains demonstrated a low level of conversion of beta-ionone to this compound. nih.govresearchgate.netgrafiati.com These same strains showed significantly higher hydroxylation activity when alpha-ionone (B122830) was used as the substrate, indicating a substrate preference that does not favor the efficient production of this compound in these particular strains. nih.govresearchgate.net
Compound Index
Table 3: List of Chemical Compounds Mentioned
Comparison of Product Profiles and Regioselectivity across Microorganisms
The biotransformation of β-ionone into its hydroxylated derivatives, particularly 4-hydroxy-β-ionone, is highly dependent on the choice of microorganism and the specific enzymes they produce. Different microbial systems exhibit distinct product profiles and varying degrees of regioselectivity, which is the ability of an enzyme to catalyze a reaction at a specific position on a substrate molecule.
Fungi, bacteria, and their isolated enzymes, such as cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs), have been extensively studied for this purpose. The electronic activation of the allylic C-4 hydrogen by the double bond in the cyclohexane (B81311) ring of β-ionone makes it a favorable position for oxidative attack. sci-hub.se However, the product distribution can vary significantly.
For instance, the fungus Aspergillus niger JTS 191 converts β-ionone into two major products: (R)-4-hydroxy-β-ionone and (S)-2-hydroxy-β-ionone. nih.gov This particular strain also produces a wide array of other oxidized compounds, including 2-oxo-, 4-oxo-, and 5,6-epoxy-β-ionone, indicating a broader enzymatic activity that attacks multiple sites on the β-ionone structure. nih.gov
In contrast, certain bacteria demonstrate much higher regioselectivity. The P450 enzyme CYP109D1 from the myxobacterium Sorangium cellulosum So ce56 is highly specific, catalyzing the hydroxylation of β-ionone to exclusively produce 4-hydroxy-β-ionone. sci-hub.se This high degree of selectivity is a significant advantage for producing a pure compound. Interestingly, another enzyme from the same organism, CYP264B1, directs the hydroxylation to the C-3 position, yielding 3-hydroxy-β-ionone, which underscores how different enzymes within a single organism can have completely different regiochemical preferences. sci-hub.se A screening of 215 Streptomyces strains revealed that 15 of them showed only minor conversion of β-ionone to 4-hydroxy-β-ionone, highlighting that the capability for efficient transformation is not universal among microorganisms. researchgate.net
Isolated and engineered enzymes offer a more controlled approach to biotransformation. Unspecific peroxygenases (UPOs), a class of fungal enzymes, show varied regioselectivity. While some UPOs, like CglUPO and rHinUPO, are highly selective for the C-4 position (approximately 80% regioselectivity), they also produce the over-oxidized 4-oxo-β-ionone and hydroxylate other ring positions like C-2 and C-3 to a lesser extent. acs.org The UPO from Myceliophthora thermophila (MthUPO) initially displays 88% regioselectivity for the C-4 position, with minor products including 2-hydroxy-β-ionone, 3-hydroxy-β-ionone, and β-ionone-5,6-epoxide. acs.orguni-halle.de
Protein engineering has been instrumental in altering and improving these enzymatic properties. Mutants of cytochrome P450 BM-3 from Bacillus megaterium have been developed that regioselectively convert β-ionone into 4-hydroxy-β-ionone with up to a 300-fold increase in activity compared to the wild type. nih.gov Similarly, engineering efforts on other P450s have led to variants with altered product distributions. A double variant (T229L, A280V) was created that produced 4-hydroxy-β-ionone as the main product (74%), but also formed 3-hydroxy-β-ionone (7%) and 2-hydroxy-β-ionone (19%), demonstrating that subtle changes in the enzyme's active site can significantly shift the product profile. europa.eu
The following tables provide a comparative overview of the product profiles and regioselectivity observed in the biotransformation of β-ionone across different microorganisms and enzyme systems.
Table 1: Comparison of Product Profiles from β-Ionone Biotransformation by Different Microorganisms
| Microorganism/Enzyme System | Primary Product(s) | Other Significant Products | Regioselectivity | Reference(s) |
| Aspergillus niger JTS 191 | (R)-4-hydroxy-β-ionone, (S)-2-hydroxy-β-ionone | 2-oxo-β-ionone, 4-oxo-β-ionone, 5,6-epoxy-β-ionone, (S)-2-acetoxy-β-ionone, (R)-4-acetoxy-β-ionone | Two main oxidative pathways at C-2 and C-4 | nih.gov |
| Sorangium cellulosum So ce56 (CYP109D1) | 4-hydroxy-β-ionone | None reported | Highly regioselective for C-4 position | sci-hub.se |
| Sorangium cellulosum So ce56 (CYP264B1) | 3-hydroxy-β-ionone | - | Highly regioselective for C-3 position | sci-hub.se |
| Streptomyces strains (Screening of 215 strains) | 4-hydroxy-β-ionone | - | Low conversion/activity observed | researchgate.net |
| Bacillus megaterium (Engineered P450 BM-3 mutants) | 4-hydroxy-β-ionone | Not specified | Regioselective for C-4 position | nih.gov |
| Fungal Unspecific Peroxygenases (UPOs) (e.g., CglUPO, rHinUPO) | 4-hydroxy-β-ionone | 4-oxo-β-ionone, 2-hydroxy-β-ionone, 3-hydroxy-β-ionone | ~80% for C-4 position | acs.org |
Table 2: Regioselectivity of Different Enzymes in the Hydroxylation of β-Ionone
| Enzyme | Source Organism | Product Distribution (% of total) | Key Findings | Reference(s) |
| CYP109D1 | Sorangium cellulosum So ce56 | 4-hydroxy-β-ionone (exclusive product) | Demonstrates extremely high regioselectivity. | sci-hub.se |
| P450 variant (T229L, A280V) | Engineered | 4-hydroxy-β-ionone (74%), 2-hydroxy-β-ionone (19%), 3-hydroxy-β-ionone (7%) | Enzyme engineering can create novel product profiles by relaxing regioselectivity. | europa.eu |
| Wild-type MthUPO | Myceliophthora thermophila | 4-hydroxy-β-ionone (88%), other minor products (12%) | High initial regioselectivity for the C-4 position. | acs.orguni-halle.de |
| Engineered MthUPO (Variant R1A) | Engineered | 4-hydroxy-β-ionone (>96%) | Protein engineering enhanced both activity and regioselectivity. | acs.org |
| rDcaUPO | Daldinia caldariorum | 4-hydroxy-β-ionone, 3-hydroxy-β-ionone, 2-hydroxy-β-ionone, EME, 4-OH-EME | Shows broad regioselectivity, forming a unique bicyclic derivative (EME). | acs.org |
Advanced Synthetic Methodologies for 4 Hydroxy Beta Ionone
Chemo-Enzymatic Synthesis and Biocatalytic Resolution
Chemo-enzymatic strategies, which combine chemical synthesis with enzymatic reactions, offer efficient pathways to enantiomerically enriched compounds. nih.gov Biocatalytic resolution, a key technique in this approach, utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. mdpi.com
Lipase-Catalyzed Enantioselective Transformations
Lipases are a class of enzymes widely used in organic synthesis due to their ability to catalyze stereoselective transformations. mdpi.com In the context of 4-hydroxy-beta-ionone, lipases have been instrumental in the kinetic resolution of racemic mixtures. nih.gov The stereoselectivity of these reactions is influenced by several factors, including the specific lipase (B570770) used, the solvent, temperature, and the nature of the acyl donor. mdpi.com
Pig Pancreatic Lipase (PPL) has been successfully employed in the enantioselective synthesis of this compound. researchgate.netresearchgate.net Through a process of PPL-catalyzed transesterification or acetylation, racemic this compound can be resolved. researchgate.netnih.govmdpi.com This reaction preferentially acylates one enantiomer, typically the (R)-enantiomer, to yield an enantioenriched acetate, leaving the other enantiomer, (S)-4-hydroxy-beta-ionone, as an alcohol. nih.govmdpi.com This separation allows for the isolation of both enantiomers in high purity. researchgate.net For instance, the PPL-catalyzed acetylation of racemic 4-hydroxy-β-ionone has been used to produce the (R)-acetate and the (S)-alcohol. nih.gov
Lipase PS, an enzyme derived from Pseudomonas cepacia, is another effective biocatalyst for the chiral resolution of various ionone (B8125255) derivatives. google.com While its application has been more extensively documented for the resolution of other ionone precursors, such as racemic diols and other hydroxy-ionone isomers, the principles of its catalytic action are relevant. mdpi.commdpi.com Lipase PS-mediated acetylation is a common strategy, where the enzyme selectively acetylates one enantiomer of a racemic alcohol. mdpi.comnih.gov For example, it has been used in the acetylation of a racemic diol to produce an enantioenriched acetate, which is a precursor for other terpenoids. mdpi.commdpi.com The high enantioselectivity of Lipase PS makes it a valuable tool in the synthesis of chiral molecules. nih.govmdpi.com
Development of Enantioenriched Derivatives
The lipase-mediated resolution of racemic this compound and its analogs provides access to valuable enantioenriched derivatives. mdpi.com The resulting enantiopure acetates and alcohols serve as versatile chiral building blocks for the synthesis of a variety of natural products and bioactive compounds. researchgate.netmdpi.com For example, the enantiomers of this compound are precursors for the synthesis of various apocarotenoids and terpenoids. researchgate.netmdpi.com The ability to produce these enantioenriched derivatives through biocatalytic methods is a significant advancement in synthetic organic chemistry. mdpi.com
Protein Engineering for Directed Biocatalysis
To further enhance the efficiency and selectivity of biocatalytic processes, protein engineering has emerged as a powerful strategy. nih.govnih.gov By modifying the structure of enzymes, researchers can tailor their catalytic properties for specific applications. nih.gov
Computational Design and Modeling of Enzyme Active Sites (e.g., MD simulations, DFT calculations)
Computational methods play a crucial role in modern protein engineering. uni-halle.de Techniques such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to model the active sites of enzymes and predict how mutations will affect their function. uni-halle.deacs.org This in silico approach allows for the rational design of "small smart libraries" of enzyme variants, which can then be screened experimentally. uni-halle.deacs.org
In the context of this compound synthesis, computational-aided engineering of an unspecific peroxygenase (UPO) from Myceliophthora thermophila (MthUPO) has been demonstrated. uni-halle.deacs.org By combining DFT calculations and MD simulations, researchers were able to characterize the enzyme's reactivity and design variants with improved properties. uni-halle.deacs.org This approach led to the development of highly active and enantiodivergent MthUPO variants for the selective formation of either (R)- or (S)-4-hydroxy-beta-ionone. uni-halle.deacs.org One engineered variant, MthUPO F63I, L206A (R1A), exhibited a high turnover number and produced (R)-4-hydroxy-β-ionone with an enantiomeric ratio of 96.6:3.4. acs.org Another variant, R2B, was engineered to produce (S)-4-hydroxy-β-ionone. uni-halle.deacs.org
Similarly, a cytochrome P450 enzyme (CYP107PQ1) from the thermophilic bacterium Meiothermus ruber was engineered to function as a peroxygenase. nih.gov Modification of the I-helix of this enzyme resulted in a biocatalyst (CYP107PQ1QE) capable of the enantioselective oxidation of beta-ionone (B89335) to (S)-4-hydroxy-beta-ionone with a 94% enantiomeric excess. nih.gov This engineered enzyme demonstrated remarkable stability, highlighting the potential of sourcing enzymes from extremophiles for robust biocatalyst design. nih.gov
Table of Research Findings on Engineered Enzymes for this compound Synthesis
| Enzyme | Engineering Approach | Substrate | Product | Key Findings |
|---|---|---|---|---|
| MthUPO | Computationally guided directed evolution | beta-Ionone | (R/S)-4-Hydroxy-beta-ionone | Created enantiodivergent variants with up to 17-fold increased activity and 99.6% regioselectivity. uni-halle.deacs.org |
| MthUPO F63I, L206A (R1A) | Computationally guided directed evolution | beta-Ionone | (R)-4-Hydroxy-beta-ionone | Achieved a high turnover number of 28,000 and an enantiomeric ratio of 96.6:3.4. acs.org |
| MthUPO R2B | Computationally guided directed evolution | beta-Ionone | (S)-4-Hydroxy-beta-ionone | Produced 34 mg of (S)-4-hydroxy-β-ionone in a scale-up experiment. uni-halle.deacs.org |
| CYP107PQ1QE | I-helix modification of CYP107PQ1 | beta-Ionone | (S)-4-Hydroxy-beta-ionone | Converted a monooxygenase into a peroxygenase with 94% e.e., high stability, and over 1700 turnovers. nih.gov |
Non-Enzymatic Catalytic Oxidation Approaches
While enzymatic methods offer high selectivity, non-enzymatic catalytic systems are also being explored, often focusing on robustness, reusability, and different reactivity profiles. These systems typically involve transition metal catalysts on solid supports.
Heterogeneous catalysis provides a promising avenue for the oxidation of beta-ionone, with catalysts that are easily separated from the reaction mixture and can be reused. Among these, gold nanoparticles supported on zeolites like ZSM-5 have been investigated for the oxidation of beta-ionone using molecular oxygen. researchgate.netchrom-china.com
Research has shown that an Au/ZSM-5 catalyst can facilitate the oxidation of beta-ionone to a mixture of valuable products. researchgate.net The primary products typically include 5,6-epoxy-beta-ionone, 4-oxo-beta-ionone, and the desired this compound, along with small amounts of dihydroactinidiolide. researchgate.net The preparation of the catalyst involves supporting gold nanoparticles, prepared by reducing HAuCl4, onto a ZSM-5 zeolite support via impregnation. researchgate.netchrom-china.com
The performance and product distribution of the Au/ZSM-5 catalytic system are influenced by several factors. researchgate.net The size of the gold nanoparticles has been shown to affect catalytic activity, with activity decreasing as nanoparticle size increases. researchgate.net The choice of solvent also plays a critical role in the catalyst's performance. A key advantage of this system is its stability; the Au/ZSM-5 catalyst has been shown to maintain its catalytic activity after being reused five times. researchgate.net While this method produces this compound, it is part of a product mixture, and reports suggest that the system can be tuned to selectively favor the formation of epoxy compounds over allylic oxidation products. researchgate.netchrom-china.com
The table below outlines the components and outcomes of the Au/ZSM-5 catalytic system for beta-ionone oxidation.
Table 2: Heterogeneous Catalysis of beta-Ionone using Au/ZSM-5
| Catalyst System | Support | Oxidant | Substrate | Observed Products |
|---|---|---|---|---|
| Gold Nanoparticles (Au) | ZSM-5 Zeolite | Molecular Oxygen (O₂) | beta-Ionone | This compound, 4-Oxo-beta-ionone, 5,6-Epoxy-beta-ionone, Dihydroactinidiolide. researchgate.net |
Metabolic Engineering for Biotechnological Production of 4 Hydroxy Beta Ionone
Pathway Reconstruction in Heterologous Microbial Systems
The de novo synthesis of 4-hydroxy-beta-ionone in microorganisms is a complex undertaking that requires the introduction and optimization of a heterologous metabolic pathway. The process begins with a universal precursor, acetyl-CoA, which is converted through the mevalonate (B85504) (MVA) pathway to isoprenoid building blocks. These are subsequently used to form β-carotene, the direct precursor to β-ionone, which is then hydroxylated to yield the final product.
The successful production of this compound relies on the stable integration and expression of several biosynthetic genes in suitable microbial hosts. nih.gov Model organisms like the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, and the bacterium Escherichia coli, are commonly chosen for their well-characterized genetics and established metabolic engineering toolkits. mdpi.com
The oleaginous yeast Yarrowia lipolytica has emerged as a particularly promising host due to its ability to produce high levels of acetyl-CoA, a critical precursor for terpenoid synthesis. researchgate.nettandfonline.comtandfonline.com Engineering in Y. lipolytica typically involves introducing carotenogenic genes, such as carB and the bifunctional carRP from Mucor circinelloides, to facilitate the synthesis of β-carotene. dntb.gov.ua Subsequently, a carotenoid cleavage dioxygenase (CCD) gene is introduced to cleave β-carotene into β-ionone. dntb.gov.ua The CCD1 from Osmanthus fragrans (OfCCD1) has been successfully used for this step. d-nb.info The final conversion to 4-hydroxy-β-ionone is achieved by introducing an enzyme with hydroxylating activity, such as a cytochrome P450 monooxygenase (P450) or an unspecific peroxygenase (UPO). acs.orguni-halle.deeuropa.eu For instance, P450 enzymes have been used in whole-cell biocatalysis systems to produce 4-hydroxy-β-ionone from β-ionone. europa.eu
In Saccharomyces cerevisiae, a similar strategy is employed. The process involves integrating heterologous carotenogenic genes (CrtE, CrtYB, and CrtI) from sources like Xanthophyllomyces dendrorhous to enable β-carotene production. nih.govuc.clnih.gov The selection of strong promoters and stable integration sites within the yeast genome is crucial for high-level expression. nih.gov To produce β-ionone, the carotenoid cleavage dioxygenase 1 (CCD1) gene from plants like Petunia hybrida (PhCCD1) is expressed. nih.govnih.gov Research has shown that fusing this enzyme with a membrane-targeting peptide can enhance its activity and increase β-ionone titers. nih.govfrontiersin.org The final hydroxylation step can be accomplished using engineered enzymes like UPOs, which have demonstrated high regioselectivity for the C4 position of the β-ionone ring. uni-halle.deacs.org
While less common for this specific compound, E. coli has also been engineered for β-ionone production, achieving titers of up to 500 mg/L in bioreactors by expressing a heterologous MVA pathway and a CCD1 enzyme. mdpi.comnih.gov
| Gene | Enzyme Function | Source Organism | Host Organism(s) | Reference |
|---|---|---|---|---|
| CrtE / BTS1 | Geranylgeranyl diphosphate (B83284) (GGPP) synthase | Xanthophyllomyces dendrorhous / Saccharomyces cerevisiae | S. cerevisiae | nih.govnih.gov |
| CrtYB | Bifunctional phytoene (B131915) synthase / lycopene (B16060) cyclase | Xanthophyllomyces dendrorhous | S. cerevisiae | nih.govnih.gov |
| CrtI | Phytoene desaturase | Xanthophyllomyces dendrorhous | S. cerevisiae | nih.govnih.gov |
| carB & carRP | β-carotene biosynthesis | Mucor circinelloides | Y. lipolytica | dntb.gov.uad-nb.info |
| CCD1 | Carotenoid Cleavage Dioxygenase 1 | Petunia hybrida, Osmanthus fragrans | S. cerevisiae, Y. lipolytica | d-nb.infonih.govnih.gov |
| CYP/UPO | Hydroxylase (P450/Unspecific Peroxygenase) | Various Fungi | Whole-cell systems, in vitro | acs.orgeuropa.euacs.org |
A major bottleneck in the production of terpenoids is the limited supply of precursors from the host's central metabolism. researchgate.net To overcome this, metabolic engineers employ "push" strategies to increase the carbon flux through the MVA pathway towards the desired product. d-nb.info
A key target for upregulation is the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes a major rate-limiting step in the MVA pathway. nih.govuc.cl Overexpressing a truncated, soluble version of the native HMG1 gene (tHMG1) in S. cerevisiae has been shown to significantly boost the production of carotenoids and, subsequently, β-ionone. researchgate.netuc.cl In Y. lipolytica, which has a high capacity for cytosolic acetyl-CoA generation, strategies focus on overexpressing native genes in the MVA pathway to push production towards geranylgeranyl pyrophosphate (GGPP), the precursor to β-carotene. tandfonline.comd-nb.info This includes upregulating enzymes such as acetyl-CoA acetyltransferase (Erg10) and HMG-CoA synthase (Erg13). tandfonline.comtandfonline.com
Further strategies include the deletion of competing pathways. For instance, in S. cerevisiae, down-regulating the ERG9 gene, which encodes squalene (B77637) synthase, can redirect carbon flux from sterol biosynthesis towards the production of other isoprenoids. researchgate.net By optimizing the expression of these key genes, researchers have been able to substantially increase the intracellular pool of precursors, leading to higher product titers. researchgate.netnih.gov
Optimization of Fermentation Parameters and Bioreactor Design
Beyond genetic modifications, optimizing the fermentation process is critical for achieving high-yield production of this compound. This involves fine-tuning culture conditions and bioreactor configurations to maximize cell growth and product synthesis while minimizing product loss and toxicity. tandfonline.comnrel.gov
A significant challenge in the production of volatile compounds like β-ionone is their tendency to evaporate from the culture medium. d-nb.info To counteract this, a two-phase fermentation system is often employed, where an organic solvent overlay, such as dodecane (B42187), is added to the culture. d-nb.infonih.govfrontiersin.org This solvent layer acts as a sink, trapping the volatile product and preventing its loss, with recovery efficiencies reported to be around 76%. d-nb.info
Fed-batch fermentation is another widely used strategy to achieve high cell densities and product titers. dntb.gov.ua This approach involves the controlled feeding of nutrients, such as glucose, throughout the fermentation process, which helps to avoid substrate inhibition and maintain optimal metabolic activity. dntb.gov.ua In Y. lipolytica, this strategy has led to β-ionone titers of approximately 1 g/L. dntb.gov.ua More recently, remarkable titers of up to 4 g/L of β-ionone have been achieved by fermenting engineered Y. lipolytica on nutrient-rich hydrolysates derived from food waste. frontiersin.org
The composition of the fermentation medium, including the amounts of yeast, sugar, and other nutrients, is also carefully optimized. tandfonline.comresearchgate.net For example, studies have shown that using nutrient-rich media or supplementing with specific precursors can enhance product yields. d-nb.infofrontiersin.org
| Host Organism | Fermentation Method | Key Engineering Strategy | Titer (mg/L) | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Shake Flask | CRISPR integration of carotenogenic genes, PhCCD1 expression | 33 | nih.govfrontiersin.org |
| Saccharomyces cerevisiae | Batch Bioreactor | Episomal and integrative expression of pathway genes | ~8 | nih.gov |
| Escherichia coli | Bioreactor | Modular plasmid-based pathway expression | 500 | mdpi.com |
| Yarrowia lipolytica | 2L Fermenter | Push-pull strategy, dodecane overlay | 380 | d-nb.info |
| Yarrowia lipolytica | Fed-batch Fermenter | Modular pathway optimization, enhanced acetyl-CoA | ~1000 | dntb.gov.ua |
| Yarrowia lipolytica | Shake Flask (Food Waste Hydrolysate) | Engineered PhCCD1, waste valorization | 4000 | dntb.gov.uafrontiersin.org |
Challenges and Prospects in Industrial-Scale Bioproduction
Despite significant progress, several challenges must be addressed to make the biotechnological production of this compound commercially viable. nih.govnrel.gov One of the primary hurdles is the efficiency of the enzymatic steps, particularly the cleavage of β-carotene by CCD enzymes and the final hydroxylation. researchgate.netuc.cl The CCD1 enzyme can suffer from low expression and non-specific cleavage of precursors, while hydroxylating enzymes like P450s can have low stability and require expensive cofactors. d-nb.infonrel.gov
Product toxicity and volatility also pose significant problems for industrial-scale fermentation. d-nb.infonrel.gov While in-situ product removal with solvents like dodecane is effective, it adds complexity and cost to the downstream purification process. d-nb.info Furthermore, maintaining the genetic stability of highly engineered microbial strains over long-term, large-scale cultivation can be difficult. europa.eu
Future prospects for overcoming these challenges are promising. nih.govresearchgate.net Protein engineering and computational modeling are being used to improve the activity, specificity, and stability of key enzymes like CCDs and hydroxylases. uni-halle.deacs.org The development of robust, cost-effective fermentation processes using cheap and sustainable feedstocks, such as lignocellulosic or food waste hydrolysates, is a key area of research that could significantly improve the economic feasibility of bioproduction. frontiersin.orgresearchgate.net Continued optimization of microbial hosts through systems biology and synthetic biology approaches will be essential to create highly efficient and stable cell factories capable of producing this compound at an industrial scale. tandfonline.comdntb.gov.ua
Biological and Ecological Roles of 4 Hydroxy Beta Ionone
Function as a Signaling Molecule in Plant Physiology
Apocarotenoids are crucial signaling molecules that regulate various aspects of a plant's life, from development to stress response. nih.govfrontiersin.org They can act as precursors to important phytohormones like abscisic acid (ABA) and strigolactones, which are central to managing plant architecture and responses to environmental challenges. frontiersin.org
Involvement in Plant Development and Growth Regulation
Apocarotenoids, the family to which 4-hydroxy-beta-ionone belongs, are known to function as plant growth regulators. nih.govresearchgate.net These compounds are involved in a number of physiological processes, including the development and ripening of fruits. frontiersin.org For example, the accumulation of β-ionone, mediated by the Carotenoid Cleavage Dioxygenase 4 (CCD4) enzyme, increases dramatically during peach fruit ripening. frontiersin.org This process can be stimulated by the plant hormone ethylene, further highlighting the integration of apocarotenoids into the plant's developmental signaling network. frontiersin.org The discovery of novel apocarotenoid growth regulators, such as zaxinone in rice, underscores the expanding understanding of this compound class in controlling plant growth. frontiersin.org
| Apocarotenoid Class/Compound | Physiological Function | Primary Role |
|---|---|---|
| β-ionone | Fruit ripening, flavor and aroma contribution. nih.govfrontiersin.org | Growth Regulation |
| Abscisic Acid (ABA) | Seed dormancy, abiotic stress response. frontiersin.org | Phytohormone |
| Strigolactones (SLs) | Regulates plant architecture, rhizospheric communication. nih.govfrontiersin.org | Phytohormone |
| β-cyclocitral | Mediates response to singlet oxygen stress, root growth regulation. nih.govfrontiersin.org | Signaling Molecule |
Response to Abiotic Stress Factors (e.g., UV-B Irradiation, Oxidative Stress)
Plants produce apocarotenoids in response to various environmental stimuli, including abiotic stresses like high light and UV-B radiation. frontiersin.orgnih.gov Exposure to UV-B radiation can induce the production of reactive oxygen species (ROS) in plants, leading to oxidative stress. nih.govfrontiersin.org Plants have evolved defense mechanisms to counteract this, including antioxidant systems and the production of specific signaling molecules. researchgate.net
Research on peach fruit has shown a direct link between UV-B radiation and the metabolism of carotenoids and their cleavage products, such as β-ionone. frontiersin.org While prolonged storage leads to a decrease in total carotenoids, UV-B irradiation can slow the decline of β-carotene. researchgate.net Concurrently, UV-B exposure significantly reduces the transcript level of the PpCCD4 gene, which is responsible for producing β-ionone. researchgate.net This leads to a dramatic reduction in apocarotenoid volatiles, suggesting a tightly regulated response to UV stress that involves modulating the production of these signaling molecules. frontiersin.orgresearchgate.net Apocarotenoids like β-cyclocitral are known to mediate cellular responses to oxidative stress, specifically that caused by singlet oxygen, further cementing the role of this compound class in stress signaling. frontiersin.org
| Parameter | Observation under UV-B Irradiation | Reference |
|---|---|---|
| β-carotene content | Decline is delayed compared to control. | researchgate.net |
| PpCCD4 gene transcription | Decreased to 30% of control. | researchgate.net |
| Apocarotenoid volatile levels (incl. β-ionone) | Dramatically reduced. | researchgate.net |
Ecological Interactions and Chemo-Communication
Role in Plant Defense Mechanisms
The family of apocarotenoids, which includes this compound, encompasses compounds that are integral to plant defense. nih.govfao.org These molecules can possess antibacterial and fungicidal properties. nih.govresearchgate.net For instance, β-ionone is involved in priming plant defenses. In barley, the emission of β-ionone from pathogen-infected plants can trigger a state of systemic acquired resistance (SAR) in neighboring, uninfected plants. nih.gov This priming allows the receiving plants to respond more quickly and strongly to a subsequent infection. nih.gov Exposure to β-ionone was found to elicit resistance and enhance the transcription of defense-related genes, identifying it as a key signal in inter-plant communication for propagating immunity. nih.gov
Contribution to Plant-Herbivore Interactions
Volatile organic compounds (VOCs) like β-ionone are crucial for plant defense against herbivores. nih.gov The release of these compounds can act as a feeding deterrent or repellent to insects. nih.govresearchgate.net For example, β-ionone released from the leaves of certain clover species acts as a feeding deterrent to the red-legged earth mite. nih.gov In barley, immunity-associated emissions of β-ionone help propagate defense responses to neighboring plants. nih.gov The role of these compounds is often specific to the insect. While some herbivores are repelled, certain specialist insects may use the same volatiles to locate their host plants, leading to a co-evolutionary "information arms race". plantae.org
| Plant Source (if specified) | Herbivore | Observed Effect of β-ionone | Reference |
|---|---|---|---|
| Trifolium glanduliferum, Trifolium strictum | Red-legged earth mite (Halotydeus destructor) | Feeding deterrent | nih.gov |
| Osmanthus fragrans (flowers) | Cabbage butterfly (Pieris rapae) | Repellent | nih.gov |
| Brassica napus (canola) | Crucifer flea beetle (Phyllotreta cruciferae) | Inhibits movement | nih.gov |
| General | Orchid bees (Euglossa mandibularis) | Attractant | nih.gov |
Advanced Analytical and Characterization Techniques in 4 Hydroxy Beta Ionone Research
Chromatographic Separations and Mass Spectrometry Applications
Chromatographic techniques coupled with mass spectrometry are indispensable tools for the analysis of volatile and semi-volatile compounds like 4-hydroxy-beta-ionone. They offer high sensitivity and selectivity, enabling detailed analysis even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of this compound. nih.govmontclair.edu In this method, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column, before being detected and identified by a mass spectrometer.
Product Identification: The identification of this compound is achieved by analyzing its mass spectrum, which is generated by electron impact (EI) ionization. The resulting fragmentation pattern serves as a chemical fingerprint. For this compound (molecular weight: 208.30 g/mol ), the mass spectrum would be compared against spectral libraries or with an authenticated reference standard. Key fragments would arise from the loss of functional groups, such as a methyl group (M-15), a water molecule (M-18) from the hydroxyl group, and the acetyl group (M-43), which are characteristic of the ionone (B8125255) structure.
Quantification: GC-MS allows for precise quantification of this compound in various samples, such as those from microbial biotransformations or plant extracts. montclair.edu The method's validation typically involves assessing linearity, recovery, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov For accurate measurement, an internal standard (a compound with similar chemical properties but not present in the sample) is often added. The area of the chromatographic peak corresponding to this compound is then compared to the peak area of the internal standard to determine its concentration. Studies on related C13-norisoprenoids in wine have demonstrated quantification at levels as low as the µg/L range. nih.gov
Table 1: Typical GC-MS Parameters for Ionone Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | HP-5MS, DB-5, or similar non-polar capillary column | Separation of volatile compounds based on boiling point. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Ramped, e.g., 50 °C hold for 2 min, then 5 °C/min to 280 °C | Provides optimal separation of compounds in a complex mixture. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
| MS Detector | Quadrupole or Ion Trap | Mass analysis of fragment ions for identification and quantification. |
| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. |
The introduction of a hydroxyl group at the C-4 position of the beta-ionone (B89335) ring creates a chiral center. Therefore, this compound can exist as two distinct stereoisomers (enantiomers), (4R)- and (4S)-4-hydroxy-beta-ionone. These enantiomers may exhibit different biological activities and sensory properties. Chiral GC-MS is the primary technique used to separate and quantify these stereoisomers.
The separation is achieved by using a special type of capillary column where the stationary phase contains a chiral selector, most commonly a cyclodextrin derivative. researchgate.netgcms.cz These chiral stationary phases form transient, diastereomeric complexes with the enantiomers of this compound, leading to different retention times and thus their separation on the chromatogram. The choice of the specific cyclodextrin derivative is critical for achieving baseline resolution. researchgate.net For instance, studies on the related compound α-ionone have successfully used octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin for enantioselective analysis. nih.gov The separated enantiomers are then detected by the mass spectrometer, allowing for the determination of the enantiomeric ratio or enantiomeric excess (ee), which is crucial in studies of stereoselective enzymatic synthesis.
Spectroscopic Elucidation of Molecular Structures
Spectroscopic methods provide detailed information about the molecular structure and connectivity of atoms, which is essential for the unambiguous confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules like this compound. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Structural Confirmation: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm the structure.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The presence of a signal corresponding to the proton on the carbon bearing the hydroxyl group (H-4) would be a key indicator. Its chemical shift and multiplicity would confirm its position and the orientation of the hydroxyl group.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of the C-4 carbon would be significantly affected by the attached hydroxyl group, appearing further downfield compared to the corresponding carbon in beta-ionone.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for piecing together the molecular skeleton and confirming the placement of the hydroxyl group and other functional groups.
In a study on the microbial hydroxylation of α-ionone, NMR analysis was crucial in proving the formation of 3-hydroxy-α-ionone. nih.gov Detailed analysis of ¹H-¹H coupling constants allowed for the determination of the stereochemistry, specifically the quasi-equatorial orientation of the new hydroxyl group. nih.gov A similar analytical approach would be applied to this compound to confirm its constitution and stereochemistry.
Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (relative to beta-ionone)
| Proton | Beta-ionone (approx. δ, ppm) | This compound (predicted change) | Rationale |
|---|---|---|---|
| H-4 | ~2.06 | Shift downfield (e.g., 3.5-4.5 ppm) | Deshielding effect of the attached electronegative oxygen atom. |
| H-5 | N/A (quaternary C) | N/A | N/A |
| H-7 | ~7.27 | Minor shift | Further from the site of modification. |
| H-8 | ~6.12 | Minor shift | Further from the site of modification. |
| Methyl (C-1) | ~1.07 | Minor shift | May experience slight changes due to conformational adjustments. |
Computational Approaches in Mechanistic and Engineering Studies
Computational methods provide powerful insights into the dynamic processes of enzyme catalysis, complementing experimental data by offering a molecular-level view of interactions that are often difficult to observe directly.
Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. In the context of this compound research, MD simulations are particularly valuable for studying the enzymatic hydroxylation of beta-ionone, a reaction often catalyzed by cytochrome P450 (CYP) monooxygenases. h-its.orgrsc.org
These simulations can model the entire process of an enzyme-substrate interaction:
Substrate Entry: MD simulations can reveal the pathways through which the beta-ionone substrate enters the buried active site of a P450 enzyme, identifying key "gating" residues that control access to the catalytic center. nih.gov
Binding and Orientation: Once inside the active site, the simulation shows how beta-ionone binds and orients itself relative to the heme cofactor, where the oxidation occurs. For the formation of this compound, the simulation must show the substrate positioned such that the C-4 position is presented to the reactive oxygen species.
Enzyme Dynamics: The simulations highlight the flexibility of the enzyme and how its structure adapts to accommodate the substrate. mdpi.com This can explain the enzyme's substrate specificity and regioselectivity. For example, simulations can help researchers understand why an enzyme preferentially hydroxylates the C-4 position over other possible sites. nih.gov This knowledge is critical for protein engineering efforts aimed at creating novel biocatalysts with improved activity or altered product profiles.
By combining MD simulations with quantum mechanics/molecular mechanics (QM/MM) methods, researchers can also model the chemical reaction itself, calculating energy barriers for hydrogen abstraction from different carbon atoms and thereby predicting the most likely hydroxylation site. nih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| beta-ionone |
| (4R)-4-hydroxy-beta-ionone |
| (4S)-4-hydroxy-beta-ionone |
| alpha-ionone (B122830) |
Density Functional Theory (DFT) Calculations for Reaction Pathways
In the study of this compound, particularly its formation through hydroxylation of β-ionone, Density Functional Theory (DFT) has emerged as a powerful computational tool. DFT calculations allow researchers to investigate the intricate details of reaction mechanisms at the atomic level. This method is used to model the electronic structure of molecules and compute their properties, providing insights into the thermodynamics and kinetics of chemical transformations.
DFT is particularly valuable for elucidating the reaction pathways of complex enzymatic reactions, such as those catalyzed by cytochrome P450 monooxygenases, which are known to hydroxylate β-ionone. mdpi.com By constructing a computational model of the enzyme's active site with the substrate (β-ionone) bound, researchers can map out the potential energy surface of the reaction. This involves identifying the structures of transition states and intermediates along the reaction coordinate.
The primary outputs of these calculations are the reaction energy barriers (activation energies) for different potential pathways. mdpi.com For instance, in the hydroxylation of β-ionone, DFT can be used to compare the energetic favorability of hydroxylation at different carbon atoms of the ionone ring, thereby explaining the regioselectivity observed in enzymatic catalysis. A lower calculated energy barrier for the formation of this compound compared to other hydroxylated products would provide a theoretical basis for its preferential formation.
Furthermore, DFT can be employed to understand the stereoselectivity of these reactions. By modeling the interaction of the substrate with the chiral environment of the enzyme's active site, it is possible to calculate the energy differences between the pathways leading to the (R) and (S) enantiomers of this compound. These theoretical calculations can help rationalize experimentally observed enantiomeric excesses and guide protein engineering efforts to improve the selectivity of biocatalysts. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, the principles are well-established from studies on similar terpenoid hydroxylations. mdpi.com
Biocatalytic Assay Development and High-Throughput Screening
The development of efficient biocatalysts for the production of this compound relies on rapid and sensitive analytical methods to screen enzyme libraries and optimize reaction conditions. High-throughput screening techniques are essential for identifying improved enzyme variants from a large number of mutants.
Turnover Number (TON) and Enantiomeric Ratio (e.r.) Determination
The characterization of biocatalysts for the production of this compound involves the determination of key performance metrics, including the Turnover Number (TON) and the enantiomeric ratio (e.r.). The TON represents the number of substrate molecules that a single enzyme molecule can convert into product before becoming inactivated, and it is a measure of the catalyst's stability and efficiency. A higher TON indicates a more robust and productive biocatalyst.
The enantiomeric ratio is a critical parameter for applications where a specific stereoisomer of this compound is desired. It is a measure of the enzyme's stereoselectivity and is defined as the ratio of the rates of formation of the two enantiomers. An e.r. significantly greater than 1 indicates a preference for the formation of one enantiomer over the other.
In a study on the engineering of an unspecific peroxygenase (MthUPO) for the hydroxylation of β-ionone, several variants were identified with significantly improved TON and high enantioselectivity. uni-halle.de The wild-type enzyme showed a TON of approximately 2,300. Through two rounds of protein evolution, a variant (R1A) was developed for the production of (R)-4-hydroxy-β-ionone with a TON of 28,000 and an enantiomeric ratio of 96.6:3.4. uni-halle.de Another engineered variant (R2B) was found to be highly selective for the (S)-enantiomer, with an enantiomeric ratio of 0.3:99.7. uni-halle.de These results demonstrate the power of biocatalytic assay development and high-throughput screening in creating highly efficient and selective biocatalysts for the production of specific enantiomers of this compound.
| Enzyme Variant | Target Enantiomer | Turnover Number (TON) | Enantiomeric Ratio (e.r.) |
| MthUPO (Wild Type) | - | ~2,300 | - |
| MthUPO F63I, L206A (R1A) | (R)-4-hydroxy-β-ionone | 28,000 | 96.6:3.4 |
| MthUPO R2B | (S)-4-hydroxy-β-ionone | - | 0.3:99.7 |
Emerging Trends and Future Perspectives in 4 Hydroxy Beta Ionone Research
Discovery of Novel Enzymatic Biotransformations
The biotechnological production of 4-hydroxy-beta-ionone from its precursor, beta-ionone (B89335), is a rapidly advancing field. The focus has been on discovering and optimizing enzymatic systems that can perform this hydroxylation with high regioselectivity and enantioselectivity.
One of the most promising enzyme families for this purpose is the cytochrome P450 monooxygenases (P450s) . For instance, the wild-type P450 BM-3 from Bacillus megaterium exhibits low activity towards beta-ionone. However, through protein engineering, its efficiency has been dramatically improved.
Fungal unspecific peroxygenases (UPOs) have also emerged as powerful biocatalysts for the synthesis of this compound. These enzymes demonstrate high regioselectivity for the C-4 position of the beta-ionone ring.
The following table summarizes key findings in the enzymatic biotransformation of beta-ionone to this compound.
| Enzyme Source | Enzyme Type | Key Findings |
| Bacillus megaterium | Cytochrome P450 BM-3 | Wild-type has low activity, but mutants show significantly increased hydroxylation of beta-ionone. |
| Various Fungi | Unspecific Peroxygenases (UPOs) | Exhibit high regioselectivity, primarily targeting the C-4 position to produce this compound. |
| Aspergillus niger | Fungal Strains | Capable of transforming beta-ionone into various hydroxylated derivatives, including this compound. |
Rational Design of Superior Biocatalysts for Specific Derivatizations
The rational design of enzymes to create superior biocatalysts for the specific derivatization of beta-ionone is a key area of research. This approach, often guided by computational modeling, aims to enhance enzyme activity, stability, and selectivity through targeted modifications.
A prime example is the engineering of cytochrome P450 BM-3 . The wild-type enzyme's low activity on beta-ionone was significantly enhanced by a single mutation, F87V, which resulted in a more than 100-fold increase in hydroxylation activity. Further site-directed mutagenesis and random mutagenesis have led to mutants with up to a 300-fold increase in activity compared to the wild-type enzyme.
Directed evolution, another powerful tool, has been employed to improve the enantioselectivity of these biocatalysts. For instance, a triple mutant of P450 BM-3 (R47L/Y51F/F87V) was developed that produces (R)-4-hydroxy-beta-ionone with a notable optical purity.
The table below details some of the engineered biocatalysts for this compound production.
| Biocatalyst | Engineering Strategy | Improvement |
| Cytochrome P450 BM-3 (F87V mutant) | Rational Design (Site-directed mutagenesis) | >100-fold increase in beta-ionone hydroxylation activity. |
| Cytochrome P450 BM-3 (R47L/Y51F/F87V mutant) | Rational Design (Site-directed mutagenesis) | Produces (R)-4-hydroxy-beta-ionone with 39% optical purity. |
| Cytochrome P450 BM-3 (A74E/F87V/P386S mutant) | Directed Evolution (Error-prone PCR) | Up to 300-fold increase in activity compared to wild-type. |
Elucidation of Regulatory Networks in Biosynthesis
The biosynthesis of this compound is a multi-step process that begins with the cleavage of carotenoids to form beta-ionone, which is then hydroxylated. Understanding the regulatory networks that govern these pathways is crucial for enhancing the production of the final compound.
The formation of beta-ionone is primarily catalyzed by Carotenoid Cleavage Dioxygenases (CCDs) , with CCD1 and CCD4 being the key enzymes in many plants. The expression of these genes is under complex regulatory control, influenced by a variety of internal and external factors.
Transcription factors from families such as WRKY, MYB, NAC, bZIP, and MADS have been identified as key regulators of CCD gene expression. For example, in Osmanthus fragrans, the transcription factors OfWRKY3 and OfERF61 have been shown to stimulate the expression of OfCCD4, leading to increased beta-ionone synthesis.
Phytohormones also play a significant role. Abscisic acid (ABA) and ethylene have been found to induce the expression of CCD genes in several plant species. For instance, in grapes, ABA treatment strongly induces the expression of VvCCD4b.
Environmental stresses , such as drought and high light intensity, can also modulate the expression of CCD genes, often leading to an increase in the production of apocarotenoids as part of the plant's defense mechanism. The regulation of the subsequent hydroxylation of beta-ionone to this compound by enzymes like cytochrome P450s is an area of active investigation, with the expression of these enzymes also likely being influenced by a combination of developmental and environmental cues.
Applications in Specialized Industrial Sectors (e.g., as chiral building blocks)
The unique chemical structure of this compound, particularly its chirality, makes it a valuable molecule for various specialized industrial applications. Its primary use is in the flavor and fragrance industry , where it contributes to the aroma profiles of many products.
Beyond its sensory properties, this compound is gaining attention as a chiral building block in organic synthesis. Chiral molecules are of immense importance in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific stereochemistry. The enzymatic production of enantiomerically pure (R)- or (S)-4-hydroxy-beta-ionone provides a valuable starting material for the synthesis of more complex and biologically active molecules.
Furthermore, hydroxylated ionones are considered important precursors for the synthesis of other high-value compounds, including certain carotenoids and other bioactive molecules. The ability to produce specific stereoisomers of this compound through biocatalysis opens up new avenues for the development of novel pharmaceuticals and fine chemicals.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing 4-Hydroxy-beta-ionone, and how can researchers ensure reproducibility?
- Methodology : Synthesis typically involves oxidation or hydroxylation of beta-ionone derivatives. To ensure reproducibility:
- Document reaction conditions (e.g., temperature, catalysts, solvents) in detail, adhering to guidelines for experimental sections in journals .
- Use high-purity precursors (e.g., beta-ionone with ≥96% GC assay as per industrial standards ).
- Include spectroscopic characterization (NMR, IR) and chromatographic data (HPLC/GC) to confirm identity and purity .
- Key Data :
| Parameter | Specification (Example) | Source |
|---|---|---|
| Purity (GC) | ≥96% | |
| Solubility | Ethanol, ether, water-miscible |
Q. How should researchers design experiments to assess the biological activity of this compound?
- Methodology :
- Use dose-response studies with appropriate controls (e.g., untreated cells/sham groups) to minimize bias .
- Validate bioactivity assays (e.g., enzyme inhibition, cytotoxicity) via triplicate measurements and statistical analysis (ANOVA, p < 0.05) .
- Address solubility challenges by using biocompatible solvents (e.g., DMSO at <0.1% v/v) .
Q. What are the critical physicochemical properties of this compound that influence its stability in experimental settings?
- Methodology :
- Measure refractive index (e.g., ~1.52 at 20°C) and density (e.g., 0.945 g/mL) to confirm compound integrity .
- Perform accelerated stability studies under varying pH, temperature, and light exposure .
- Use LC-MS to detect degradation products over time .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology :
- Conduct meta-analysis of existing data, highlighting variables like assay type (e.g., in vitro vs. in vivo) or cell line specificity .
- Replicate conflicting experiments under standardized conditions, reporting uncertainties (e.g., ±5% instrument error) .
- Use cheminformatics tools to model structure-activity relationships and identify confounding functional groups .
Q. What advanced analytical techniques are recommended for elucidating the metabolic pathways of this compound?
- Methodology :
- Employ stable isotope labeling (e.g., ¹³C) with tandem mass spectrometry (MS/MS) to trace metabolic intermediates .
- Pair with in silico metabolism prediction tools (e.g., SwissADME) to cross-validate experimental findings .
- Example Workflow :
| Step | Technique | Purpose |
|---|---|---|
| Metabolite ID | High-resolution LC-QTOF-MS | Detect unknown metabolites |
| Pathway Mapping | KEGG/Reactome databases | Annotate biochemical pathways |
Q. How should researchers address limitations in experimental design when studying this compound’s mechanism of action?
- Methodology :
- Use orthogonal assays (e.g., CRISPR knockouts + pharmacological inhibition) to confirm target engagement .
- Apply Bayesian statistics to quantify uncertainty in dose-response relationships .
- Report negative results and confounding variables (e.g., solvent effects) transparently .
Guidelines for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
